molecular formula C13H21NO B2983599 2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline CAS No. 118604-69-6

2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline

Cat. No. B2983599
CAS RN: 118604-69-6
M. Wt: 207.317
InChI Key: YXWIRQHVEQIJOV-LLVKDONJSA-N
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Description

2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline is a compound that falls under the category of organic chemicals . It has a molecular formula of C13H21NO and a molecular weight of 207.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline are not fully detailed in the search results. It is known that the compound has a molecular weight of 207.31 . Additional properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of similar compounds have been extensively studied, providing valuable insights into potential synthetic applications of "2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline". For example, the study on the thermodynamic analysis of liquid-phase etherification reactions involving isobutene and alcohols explores the synthesis of ethers like MTBE and ETBE, indicating potential synthetic routes and applications for related compounds (J. H. Badia et al., 2016). Similarly, the synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils highlight the bioactive potential of compounds with similar structural features, suggesting possible antimicrobial applications (C. Zhi et al., 2005).

Catalytic and Material Science Applications

Research on the catalytic activity and material science applications of related compounds offers insights into potential areas where "2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline" could be utilized. For instance, studies on the catalytic activity dependence on the morphological properties of acidic ion-exchange resins for the simultaneous synthesis of ETBE and TAEE provide a foundation for understanding how similar compounds might be used as catalysts or in catalytic processes (R. Soto et al., 2018).

Environmental and Degradation Studies

The degradation pathways and environmental applications of similar compounds are also of significant interest. For example, the metabolic pathway involved in the degradation of 2-Methyl-6-Ethylaniline by Sphingobium sp. and the cloning of novel monooxygenase systems offer insights into the biodegradation and environmental fate of structurally related compounds, suggesting potential environmental applications or considerations for "2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline" (W. Dong et al., 2015).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline interacts with its targets and exerts its effects .

properties

IUPAC Name

2-ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-12-8-6-7-10(2)13(12)14-11(3)9-15-4/h6-8,11,14H,5,9H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWIRQHVEQIJOV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N[C@H](C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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